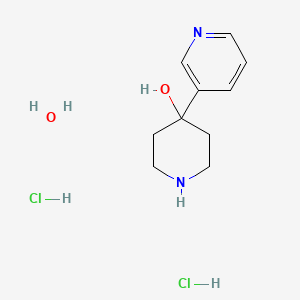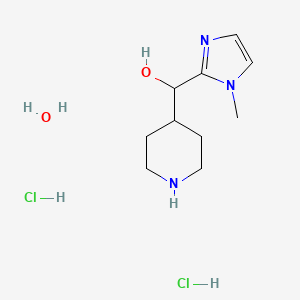![molecular formula C7H14Cl2N2S B3807545 [3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3807545.png)
[3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride
概要
説明
[3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride is a chemical compound with the molecular formula C7H13ClN2S and a molecular weight of 192.71 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.
将来の方向性
準備方法
The synthesis of [3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride typically involves the reaction of 4-methyl-1,3-thiazole with propylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
[3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form, such as a thiazolidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
[3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and inflammatory conditions.
作用機序
The mechanism of action of [3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to a range of biological effects, including antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
類似化合物との比較
[3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride can be compared with other thiazole-containing compounds, such as:
Thiazole: A simpler compound with a similar ring structure but lacking the propylamine side chain.
Thiazolidine: A reduced form of thiazole with a saturated ring structure.
Thiadiazole: A related heterocyclic compound with an additional nitrogen atom in the ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity compared to other similar compounds .
特性
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-6-5-10-7(9-6)3-2-4-8;;/h5H,2-4,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJHCQDRYAUEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677599 | |
| Record name | 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112086-66-5 | |
| Record name | 3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[4-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-1H-1,2,3-triazol-1-yl]ethyl}morpholine](/img/structure/B3807464.png)
![N-(2-fluorobenzyl)-2-({2-[(methylamino)sulfonyl]ethyl}amino)acetamide](/img/structure/B3807467.png)
![N-{2-[(2,6-difluoro-3-methoxybenzyl)amino]-1,1-dimethyl-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B3807482.png)

![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B3807503.png)
![2-({4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}methyl)-3,5,6-trimethylpyrazine trifluoroacetate](/img/structure/B3807511.png)
![{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B3807518.png)
![2-{3-[1-(4-methoxybenzyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B3807526.png)


![[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride hydrate](/img/structure/B3807537.png)
![1-[4-(4-methylphenyl)sulfanylpiperidin-1-yl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-one](/img/structure/B3807569.png)
![(1S*,4S*)-2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B3807573.png)
![[3-[5-(5-Methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol](/img/structure/B3807581.png)
